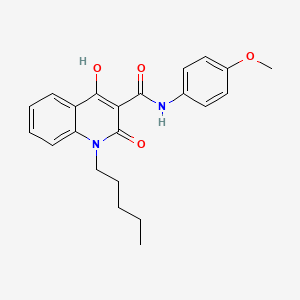
1-ethyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a chemical compound that belongs to the class of quinolone carboxamides. It has gained attention in recent years due to its potential applications in scientific research, particularly in the field of medicinal chemistry.
Applications De Recherche Scientifique
1-Ethyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has shown promising results in various scientific research applications. It has been studied for its potential as an antibacterial and antifungal agent, as well as for its ability to inhibit certain enzymes involved in cancer cell growth. Additionally, it has been investigated for its potential as a photosensitizer in photodynamic therapy.
Mécanisme D'action
The mechanism of action of 1-ethyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide varies depending on the specific application. In antibacterial and antifungal studies, it has been shown to inhibit DNA gyrase and topoisomerase IV, enzymes involved in DNA replication. In cancer cell growth inhibition studies, it has been shown to inhibit the activity of certain kinases involved in cell signaling pathways. In photodynamic therapy, it acts as a photosensitizer, producing reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-ethyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has various biochemical and physiological effects. It has been shown to have antibacterial and antifungal activity, as well as anticancer activity in vitro. However, its effectiveness in vivo has not yet been fully established. Additionally, it has been shown to have some toxicity towards mammalian cells, which may limit its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-ethyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is its relatively simple synthesis method. Additionally, its broad range of potential applications makes it a versatile compound for scientific research. However, its toxicity towards mammalian cells may limit its use in certain experiments, and its effectiveness in vivo has not yet been fully established.
Orientations Futures
There are several potential future directions for research involving 1-ethyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One area of interest is its potential as an antibacterial and antifungal agent, particularly in the treatment of drug-resistant infections. Additionally, further studies are needed to fully establish its effectiveness as an anticancer agent in vivo. Finally, its potential as a photosensitizer in photodynamic therapy warrants further investigation.
Méthodes De Synthèse
The synthesis of 1-ethyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves a multistep process. The starting material is 4-hydroxyquinoline-3-carboxylic acid, which is reacted with ethyl chloroformate and triethylamine to form the ethyl ester. The resulting compound is then reacted with isopropylamine and acetic acid to form the corresponding amide. Finally, the amide is oxidized with potassium permanganate to yield the target compound.
Propriétés
IUPAC Name |
1-ethyl-4-hydroxy-2-oxo-N-propan-2-ylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-4-17-11-8-6-5-7-10(11)13(18)12(15(17)20)14(19)16-9(2)3/h5-9,18H,4H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCDJZPBXSCJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3'-({3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylene)bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913251.png)







![2-(benzylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5913331.png)
![5,7-dihydroxy-2-[(4-methoxyphenyl)amino]thieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5913336.png)
![2-[(3-fluorophenyl)amino]-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5913337.png)
